molecular formula C16H14FN5O2S B2789664 N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-88-2

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2789664
CAS RN: 878697-88-2
M. Wt: 359.38
InChI Key: YKOLBFKPFFZMME-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, also known as FMTS, is a novel compound that has gained attention in the field of medicinal chemistry. FMTS has been found to exhibit potential therapeutic properties due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is its specificity for the NF-κB signaling pathway. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is its relatively low potency compared to other NF-κB inhibitors. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide. Another area of research is the investigation of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide as a potential therapeutic agent for neurodegenerative diseases. Additionally, the potential use of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide in combination with other drugs for the treatment of cancer and diabetes warrants further investigation.
In conclusion, N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a novel compound that has shown potential therapeutic properties due to its unique chemical structure and mechanism of action. Its inhibition of the NF-κB signaling pathway makes it a useful tool for studying the role of NF-κB in various biological processes. Further research is needed to fully understand the potential of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 3-methoxybenzaldehyde in the presence of a base to form an imine intermediate. The imine intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the tetrazole intermediate is reacted with thioacetic acid to form N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S/c1-24-14-7-3-6-13(9-14)22-16(19-20-21-22)25-10-15(23)18-12-5-2-4-11(17)8-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLBFKPFFZMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

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